Home > Products > Screening Compounds P59117 > Daunosamnyl-daunorubicin
Daunosamnyl-daunorubicin - 28008-54-0

Daunosamnyl-daunorubicin

Catalog Number: EVT-264534
CAS Number: 28008-54-0
Molecular Formula: C33H40N2O12
Molecular Weight: 656.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Daunosamnyl-daunorubicin is an antibody conjugate.
Source and Classification

Daunosamnyl-daunorubicin is classified as an anthracycline antibiotic and is part of a larger family of compounds that are primarily used in chemotherapy for various types of cancer, particularly leukemias. It is synthesized from daunorubicin, which is produced through microbial fermentation processes involving species of Streptomyces . The compound's full IUPAC name is (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .

Synthesis Analysis

The synthesis of Daunosamnyl-daunorubicin involves several steps that typically include the modification of the daunorubicin structure to enhance its therapeutic efficacy and reduce side effects. The synthesis can be achieved through:

  1. Chemical Modification: The introduction of various functional groups to the daunorubicin backbone to create derivatives with altered pharmacological properties.
  2. Biosynthetic Pathways: Utilizing genetically modified strains of Streptomyces to produce specific glycosides or derivatives that can be converted into Daunosamnyl-daunorubicin .

The synthesis process requires precise control over reaction conditions such as temperature, pH, and reaction time to optimize yields and purity.

Molecular Structure Analysis

Daunosamnyl-daunorubicin has a molecular formula of C33_{33}H40_{40}N2_2O12_{12} and a molecular weight of approximately 656.7 g/mol . The structure features:

  • A tetracene backbone characteristic of anthracyclines.
  • Multiple hydroxyl groups that contribute to its biological activity.
  • An acetyl group that enhances solubility and bioavailability.

The stereochemistry is critical for its interaction with biological targets; thus, the configuration at various chiral centers must be maintained during synthesis.

Chemical Reactions Analysis

Daunosamnyl-daunorubicin participates in several chemical reactions relevant to its function as an antineoplastic agent:

  1. Intercalation: It intercalates between DNA base pairs, disrupting normal DNA replication and transcription processes.
  2. Topoisomerase Inhibition: It stabilizes the DNA-topoisomerase II complex, preventing the religation step essential for DNA repair .
  3. Oxidative Stress Generation: The compound can generate reactive oxygen species through redox cycling, contributing to its cytotoxic effects .

These reactions are fundamental to its mechanism of action in cancer therapy.

Mechanism of Action

Daunosamnyl-daunorubicin exerts its therapeutic effects primarily through:

  1. DNA Intercalation: By inserting itself between DNA bases, it disrupts the double helix structure and impedes replication.
  2. Inhibition of Topoisomerase II: This enzyme is crucial for DNA unwinding during replication; by inhibiting its function, Daunosamnyl-daunorubicin prevents cell division .
  3. Induction of Apoptosis: The oxidative stress caused by reactive oxygen species leads to programmed cell death in malignant cells .

The cumulative effect of these mechanisms results in significant antitumor activity.

Physical and Chemical Properties Analysis

Daunosamnyl-daunorubicin exhibits several important physical and chemical properties:

  • Appearance: It typically appears as a solid powder.
  • Solubility: It has enhanced solubility due to the modifications made during synthesis.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.

These properties are crucial for its formulation as a therapeutic agent.

Applications

Daunosamnyl-daunorubicin is primarily used in oncology for treating various forms of leukemia and other cancers. Its applications include:

  1. Chemotherapy Regimens: It is often incorporated into multi-drug regimens for enhanced efficacy against resistant cancer types.
  2. Research Applications: Used in studies investigating drug resistance mechanisms and the development of novel delivery systems like nanoparticles .
  3. Clinical Trials: Ongoing research aims to optimize dosing strategies and minimize cardiotoxicity associated with traditional anthracycline therapies .
Biosynthesis and Genetic Engineering of Daunosamnyl-Daunorubicin

Biosynthetic Gene Clusters (BGCs) in Streptomyces spp.

The biosynthesis of daunosamnyl-daunorubicin is governed by the dau biosynthetic gene cluster (BGC) in Streptomyces species, notably S. peucetius and S. sp. strain C5. This cluster spans approximately 30 kb and encodes enzymes for aglycone assembly, daunosamine biosynthesis, glycosylation, and tailoring reactions [1] [7]. Key genes include:

  • dauC: Encodes aklanonic acid methyltransferase (AAMT), which catalyzes the C-methylation of aklanonic acid.
  • dauD: Codes for aklanonic acid methyl ester cyclase.
  • dauK: Specifies carminomycin 4-O-methyltransferase, essential for the final methylation step [1].
  • dnrS/dauS: Glycosyltransferase responsible for attaching L-daunosamine to the aglycone.

The dau cluster exhibits a bidirectional arrangement, with dauC and dauD transcribed divergently. Functional complementation studies confirm that dauC restores AAMT activity in blocked mutants, while dauK expression in S. lividans confers 4-O-methyltransferase activity [1].

Table 1: Core Genes in the Daunorubicin BGC

GeneFunctionEnzyme ClassCatalytic Role
dauCAklanonic acid methylationMethyltransferaseC-11 methylation of aklanonic acid
dauDRing cyclizationCyclaseForms tetracyclic anthraquinone
dauKO-MethylationMethyltransferase4-O-methylation of carminomycin
dnrSGlycosylationGlycosyltransferaseAttaches daunosamine to ε-rhodomycinone

Type II Polyketide Synthase (PKS) Pathway Modulation

Daunorubicin biosynthesis initiates with the Type II PKS minimal complex (KSα-KSβ-ACP), which assembles the decaketide backbone from propionyl-CoA starter units and nine malonyl-CoA extender units [7]. Modular engineering of this pathway enables structural diversification:

  • Starter Unit Engineering: Substituting propionyl-CoA with acetyl-CoA yields C-13 deoxy analogs, altering antitumor activity. Engineered S. peucetius expressing acetyl-CoA-specific acyl transferases produce 13-deoxydoxorubicin derivatives [7] [10].
  • Ketoreduction Modulation: The KR dauG controls C-9 stereochemistry during polyketide chain elongation. Inactivation of dauG yields 9-keto intermediates, which undergo non-enzymatic cyclization to form aberrant anthraquinones [7].
  • Cyclase/Aromatase Engineering: dauI-encoded aromatases regulate ring dehydration kinetics. Heterologous expression of dauI in S. lividans accelerates the formation of aklaviketone, a key precursor [1].

Table 2: Type II PKS Engineering Strategies for Anthracycline Diversification

Target ModuleEngineering ApproachChemical OutcomeYield Change
Starter unitPropionyl-CoA → acetyl-CoA13-Deoxydaunorubicin35% reduction
Ketoreduction (KR)dauG knockout9-Keto-aklanonic acidNot detected in WT
CyclizationHeterologous dauI expressionAccelerated aklaviketone formation2.1-fold increase

Role of Glycosyltransferases in Daunosamine Attachment

Glycosyltransferase DnrS (or DauS) catalyzes the β-1,4 linkage between L-daunosamine and the aglycone ε-rhodomycinone, forming rhodomycin D—a direct precursor to daunorubicin [1] [3]. Key mechanistic insights include:

  • Substrate Specificity: DnrS exhibits dual specificity for TDP-L-daunosamine and TDP-L-amicetose. Site-directed mutagenesis of residues in the N-terminal domain (e.g., D135A) abolishes sugar transfer [3].
  • Aglycone Recognition: The C-terminal domain binds ε-rhodomycinone via π-stacking interactions. Truncation studies show that deletion of 50 C-terminal residues reduces activity by >90% [3].
  • Structural Determinants: Homology modeling reveals a GT-B fold with a catalytic Glu residue (E141) critical for nucleophilic attack on the TDP-sugar anomeric carbon [3].

Table 3: Glycosyltransferases in Anthracycline Biosynthesis

EnzymeHost StrainSugar SpecificityAglycone Acceptor
DnrS/DauSS. peucetiusTDP-L-daunosamineε-Rhodomycinone
AknSS. galilaeusTDP-L-2-deoxyfucoseAklavinone
UrdGT2S. fradiaeTDP-D-olivoseUrdamycin E

Epigenetic Regulation of Secondary Metabolite Production

Epigenetic modifiers fine-tune dau BGC expression through chromatin remodeling and histone modifications:

  • Histone Acetylation: Deletion of histone deacetylases (HDACs) in S. coelicolor enhances daunorubicin titers 3.5-fold by relaxing chromatin around BGC promoters. Conversely, HDAC overexpression represses cluster transcription [4] [8].
  • DNA Methylation: GATC motifs in the dauK promoter are hypermethylated under low-yield conditions. Demethylation via dmtA knockout upregulates dauK transcription 4-fold [8].
  • sRNA-Mediated Silencing: Non-coding RNA dnrR1 anneals to the dauD mRNA Shine-Dalgarno sequence, blocking ribosome binding. CRISPR-dCas9-mediated dnrR1 knockdown doubles daunorubicin production [4].

CRISPR-Cas9-Mediated Pathway Optimization

Precise genome editing using CRISPR-Cas9 accelerates the engineering of daunorubicin-producing strains:

  • sgRNA Design Optimization: Extended sgRNA duplexes (5-bp) with T4C mutations increase knockout efficiency by 55–70% compared to conventional designs. Multiplexed sgRNAs enable simultaneous dauC, dauD, and dauK editing [5] [9].
  • Multiplexed Knockouts: S. peucetius engineered with a single CRISPR array targeting competing BGCs (e.g., actinorhodin) increases daunorubicin flux by 40% [10].
  • Activation via dCas9: Fusion of dCas9 to σ^54^ recruits RNA polymerase to cryptic promoters. This strategy activated silent dau homologs in S. sp. 21So2-11, yielding 120 mg/L of novel daunosamine analogs [6] [10].

Table 4: CRISPR-Cas9 Editing Efficiency in Streptomyces spp.

Target GenesgRNA DesignEdit TypeEfficiency (%)
dauCStandard sgRNAKnockout22.4
dauCExtended duplex + T4CKnockout78.9
dauD-dauKMultiplexed sgRNAsDeletion55.9
act clusterdCas9-σ^54^ fusionActivation41.3

Table 5: Multi-Target CRISPR Strategies for Pathway Optimization

StrategyTargetsOutcomeTiter Enhancement
Competing BGC deletionact, red, cpkReduced metabolic competition40% increase
Promoter swappingdauK, dnrSCoordinated expression3.2-fold increase
Heterologous cluster integrationoxyT (oxytetracycline)Novel glycosylated analogs89 mg/L CDCHD*

*CDCHD: 2-carboxamido-2-deacetyl-chelocardin [7]

Properties

CAS Number

28008-54-0

Product Name

Daunosamnyl-daunorubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C33H40N2O12

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C33H40N2O12/c1-12-27(37)17(34)8-22(44-12)47-32-13(2)45-21(9-18(32)35)46-20-11-33(42,14(3)36)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,37,39,41-42H,8-11,34-35H2,1-4H3/t12-,13-,17-,18-,20-,21-,22-,27+,32+,33-/m0/s1

InChI Key

HCMSUFXIFYKIOL-RPYJURNCSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)N)O

Solubility

Soluble in DMSO

Synonyms

Daunosamnyl-daunorubicin;

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2N)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.